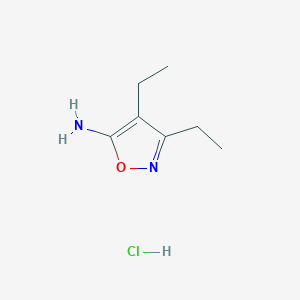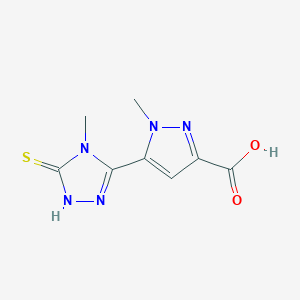![molecular formula C20H19ClN2O4S2 B2362159 (2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide CAS No. 864977-25-3](/img/structure/B2362159.png)
(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide is a useful research compound. Its molecular formula is C20H19ClN2O4S2 and its molecular weight is 450.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Alves de Souza et al. (2010) describes the efficient synthesis of benzothiazine and acrylamide compounds, including detailed spectroscopic data and crystallographic analysis. This research highlights the methods for preparing arylidenebenzothiazine compounds, which are related to the chemical structure of interest.
- Saini et al. (2019) report a metal-free synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide, emphasizing the environmental benefits of such methods. This paper could provide insights into eco-friendly synthesis approaches for similar compounds.
Applications in Agriculture and Material Science
- Wang et al. (2004) discuss the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which show significant herbicidal activities. This indicates potential agricultural applications of related acrylamide compounds.
- Vasin et al. (2015) explore the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, a process that could be relevant for the production of materials with specific chemical properties.
Potential in Drug Development and Antimicrobial Activity
- Research by Yılmaz et al. (2015) on indapamide derivatives shows their potential as anticancer agents, indicating that similar compounds could have medicinal applications.
- Salman et al. (2015) synthesized new 2-substituted imidazole derivatives and evaluated their antimicrobial activities, suggesting that related acrylamide compounds could also have antimicrobial properties.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-27-12-11-23-17-9-8-15(29(2,25)26)13-18(17)28-20(23)22-19(24)10-7-14-5-3-4-6-16(14)21/h3-10,13H,11-12H2,1-2H3/b10-7+,22-20? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWVRRZJJGXRQR-WZTOOWJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)


![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)


![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)

![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)

![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)